molecular formula C4H4F2N4O B067657 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one CAS No. 179101-26-9

1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one

Cat. No.: B067657
CAS No.: 179101-26-9
M. Wt: 162.1 g/mol
InChI Key: CHRDSCLDJNNSKQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both a difluorocyclopropyl group and a tetrazolone ring endows this molecule with distinctive chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one typically involves the cyclopropanation of suitable precursors followed by the introduction of the tetrazolone moiety. One common method involves the reaction of 2,2-difluorocyclopropylamine with azides under controlled conditions to form the tetrazolone ring. Industrial production methods often employ high-pressure reactors and specialized catalysts to optimize yield and purity .

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions and sodium borohydride for reduction reactions. Major products formed from these reactions include difluorocyclopropyl alcohols, ketones, and substituted tetrazolones .

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can form stable interactions with active sites, while the tetrazolone ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one is unique due to the presence of both the difluorocyclopropyl group and the tetrazolone ring. Similar compounds include:

These compounds highlight the versatility and unique properties of the difluorocyclopropyl group, which can be incorporated into various molecular frameworks to achieve different chemical and biological properties.

Properties

IUPAC Name

4-(2,2-difluorocyclopropyl)-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N4O/c5-4(6)1-2(4)10-3(11)7-8-9-10/h2H,1H2,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRDSCLDJNNSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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